molecular formula C18H26N2O7 B14419625 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate CAS No. 80171-68-2

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate

Cat. No.: B14419625
CAS No.: 80171-68-2
M. Wt: 382.4 g/mol
InChI Key: MSKXFFWNJJEANF-UHFFFAOYSA-N
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Description

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate is a complex organic compound that features a piperidine ring, a carbamate group, and a methoxymethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate typically involves multi-step organic reactions. One common approach is the reaction of 2-hydroxy-2-oxoacetate with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate
  • 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(propoxymethyl)phenyl]carbamate

Uniqueness

Compared to similar compounds, 2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate is unique due to its specific substitution pattern and the presence of the methoxymethyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80171-68-2

Molecular Formula

C18H26N2O7

Molecular Weight

382.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate

InChI

InChI=1S/C16H24N2O3.C2H2O4/c1-20-13-14-7-3-4-8-15(14)17-16(19)21-12-11-18-9-5-2-6-10-18;3-1(4)2(5)6/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,17,19);(H,3,4)(H,5,6)

InChI Key

MSKXFFWNJJEANF-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.C(=O)(C(=O)[O-])O

Origin of Product

United States

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